molecular formula C22H20N4O4 B11061692 2,4-Diamino-5-(2,5-dimethoxyphenyl)-8-methoxy-5H-chromeno[2,3-B]pyridin-3-YL cyanide

2,4-Diamino-5-(2,5-dimethoxyphenyl)-8-methoxy-5H-chromeno[2,3-B]pyridin-3-YL cyanide

Cat. No.: B11061692
M. Wt: 404.4 g/mol
InChI Key: JGPDMHYWPMULPR-UHFFFAOYSA-N
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Description

2,4-Diamino-5-(2,5-dimethoxyphenyl)-8-methoxy-5H-chromeno[2,3-B]pyridin-3-YL cyanide is a complex organic compound with a unique structure that includes multiple functional groups such as amino, methoxy, and cyanide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-5-(2,5-dimethoxyphenyl)-8-methoxy-5H-chromeno[2,3-B]pyridin-3-YL cyanide typically involves multi-step organic reactions. One common method involves the condensation of salicylaldehyde with malononitrile dimer and 2-cyanoacetohydrazide in an ethanol/pyridine mixture . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-5-(2,5-dimethoxyphenyl)-8-methoxy-5H-chromeno[2,3-B]pyridin-3-YL cyanide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2,4-Diamino-5-(2,5-dimethoxyphenyl)-8-methoxy-5H-chromeno[2,3-B]pyridin-3-YL cyanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diamino-5-(2,5-dimethoxyphenyl)-8-methoxy-5H-chromeno[2,3-B]pyridin-3-YL cyanide involves its interaction with specific molecular targets. For example, it can inhibit the activity of dihydrofolate reductase by binding to its active site, thereby preventing the reduction of dihydrofolate to tetrahydrofolate . This inhibition can disrupt the synthesis of nucleotides and ultimately affect cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-5-(2,5-dimethoxyphenyl)-8-methoxy-5H-chromeno[2,3-B]pyridin-3-YL cyanide is unique due to its combination of functional groups and its potential for diverse chemical reactions and applications. Its ability to inhibit specific enzymes and its structural complexity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

2,4-diamino-5-(2,5-dimethoxyphenyl)-8-methoxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C22H20N4O4/c1-27-11-5-7-16(29-3)14(8-11)18-13-6-4-12(28-2)9-17(13)30-22-19(18)20(24)15(10-23)21(25)26-22/h4-9,18H,1-3H3,(H4,24,25,26)

InChI Key

JGPDMHYWPMULPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(C=C(C=C3)OC)OC4=C2C(=C(C(=N4)N)C#N)N

Origin of Product

United States

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